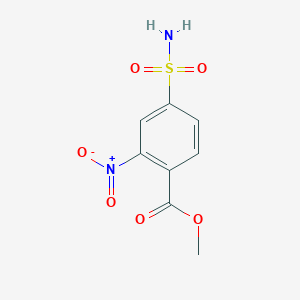

Methyl 2-nitro-4-sulfamoylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-nitro-4-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6S/c1-16-8(11)6-3-2-5(17(9,14)15)4-7(6)10(12)13/h2-4H,1H3,(H2,9,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQSHPHENRIJJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909319-34-1 | |

| Record name | methyl 2-nitro-4-sulfamoylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Nitro 4 Sulfamoylbenzoate

Retrosynthetic Analysis and Key Synthetic Transformations

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inlkouniv.ac.inslideshare.net For Methyl 2-nitro-4-sulfamoylbenzoate, the analysis begins by identifying the most logical bond disconnections.

The primary disconnection is the ester linkage, which is a common and reliable reaction to perform in the final step. This disconnection, or transform, points to the precursor molecule, 2-nitro-4-sulfamoylbenzoic acid , and methanol (B129727).

Further analysis of 2-nitro-4-sulfamoylbenzoic acid suggests two main disconnection points: the carbon-nitrogen (C-N) bond of the nitro group and the carbon-sulfur (C-S) bond of the sulfamoyl group. The order of these transformations is critical due to the directing effects of the substituents on the aromatic ring. A plausible retrosynthetic pathway would involve disconnecting the nitro group first, leading to 4-sulfamoylbenzoic acid .

This analysis outlines a forward synthesis starting from benzoic acid, proceeding through sulfonation and amination to form 4-sulfamoylbenzoic acid, followed by a regioselective nitration, and concluding with esterification.

Synthesis of Precursor Molecules

The core of the synthesis is the construction of the substituted benzoic acid intermediate, 2-nitro-4-sulfamoylbenzoic acid .

The synthesis of the key precursor, 4-sulfamoylbenzoic acid, also known as 4-carboxybenzenesulfonamide, is a crucial first stage. sigmaaldrich.com A common industrial method involves the sulfonation of toluene (B28343) to produce p-toluenesulfonic acid, followed by conversion to p-toluenesulfonyl chloride. The methyl group of the sulfonyl chloride is then oxidized to a carboxylic acid, and the sulfonyl chloride is subsequently reacted with ammonia (B1221849) to form the sulfamoyl group.

An alternative and more direct laboratory approach starts with a commercially available substituted benzoic acid.

The introduction of the nitro group onto the 4-sulfamoylbenzoic acid backbone is achieved through electrophilic aromatic substitution. The directing effects of the existing substituents—the carboxyl group (-COOH) and the sulfamoyl group (-SO₂NH₂)—are paramount. Both are meta-directing groups. Therefore, starting with 4-sulfamoylbenzoic acid, nitration is expected to occur at position 2 (ortho to the carboxyl group and meta to the sulfamoyl group) and position 3 (ortho to the sulfamoyl group and meta to the carboxyl group).

The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Careful control of the reaction temperature is necessary to prevent over-nitration and side reactions. The desired 2-nitro isomer must then be separated from the 3-nitro byproduct.

The sulfamoyl group (-SO₂NH₂) is generally formed in a two-step process: chlorosulfonation followed by amination. For instance, a suitable benzoic acid derivative can be reacted with chlorosulfonic acid to introduce a sulfonyl chloride group (-SO₂Cl). This intermediate is then treated with aqueous ammonia to yield the corresponding sulfonamide.

In a related synthesis, 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid is reacted with an amine in the presence of a base to form the sulfonamide. prepchem.com This highlights the general applicability of reacting a sulfonyl chloride with an amine or ammonia to create the sulfamoyl moiety.

Esterification Protocols for Methyl Benzoate (B1203000) Formation

The final step in the synthesis is the conversion of the carboxylic acid group of 2-nitro-4-sulfamoylbenzoic acid into a methyl ester. Several standard esterification methods can be employed.

Fischer Esterification: This classic method involves refluxing the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA). nih.govrsc.org The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. In a similar synthesis of Methyl 4-nitro-2-sulfamoylbenzoate from 6-nitrosaccharin, the reaction was refluxed in methanol with sulfuric acid for 48 hours to achieve a high yield. rsc.org

Via Acyl Chloride: A more reactive approach involves first converting the carboxylic acid to its corresponding acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts rapidly with methanol, often at room temperature, to form the ester. This method was used in the synthesis of the related compound, Methyl 4-methylsulfonyl-2-nitrobenzoate, where 4-methylsulfonyl-2-nitrobenzoic acid was treated with thionyl chloride, followed by the addition of methanol. nih.gov

The choice of method depends on the substrate's sensitivity to strong acids and high temperatures, as well as the desired reaction time and yield.

Table 1: Comparison of Esterification Protocols

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux, several hours to days | Cost-effective reagents, one-pot reaction | Reversible, requires excess alcohol, harsh conditions |

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Methanol | Room temp to mild heating | High yield, fast reaction, irreversible | Two-step process, requires handling of corrosive reagents |

Optimization Strategies for Reaction Efficiency and Yield

Optimizing the synthesis of this compound involves maximizing the yield and purity of the product while minimizing reaction time and waste. Key strategies focus on individual steps of the synthesis.

Nitration Step: The ratio of nitric acid to sulfuric acid, reaction temperature, and reaction time must be carefully controlled to maximize the formation of the desired 2-nitro isomer and minimize the formation of byproducts. Lower temperatures generally favor cleaner reactions.

Esterification Step: In Fischer esterification, using a Dean-Stark apparatus to remove water can shift the equilibrium toward the product, increasing the yield. When using the acyl chloride method, ensuring the complete removal of excess thionyl chloride before adding methanol is crucial to prevent side reactions.

Purification: Efficient purification techniques at each stage are vital. Recrystallization is a common method for purifying the solid intermediates, such as 2-nitro-4-sulfamoylbenzoic acid. prepchem.com The final product, this compound, can be purified by recrystallization or column chromatography to achieve high purity. For example, a related synthesis reported recrystallization from methanol to obtain pure white crystals. nih.gov

A patent for a related compound, 2-nitro-4-methylsulfonylbenzoic acid, describes an optimized oxidation process where controlling the rate of nitric acid addition and simultaneously distilling lower concentration acid maintains a constant reaction environment, significantly shortening the required reaction time from hours to less than one hour. google.com Similar principles of controlled reagent addition and byproduct removal can be applied to enhance the efficiency of the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

A reported method for synthesizing this compound involves the reaction of nitro-saccharin with methanol (MeOH) in the presence of trifluoroacetic acid (TFA), followed by refluxing at 70°C. nih.gov While effective, this and other traditional synthetic routes can be analyzed through the lens of green chemistry to identify potential improvements.

Catalytic Approaches and Alternative Reagents

A key principle of green chemistry is the use of catalytic reagents over stoichiometric ones. Catalysts increase reaction efficiency and can often be recovered and reused, minimizing waste.

Esterification: The formation of the methyl ester from the corresponding carboxylic acid is a crucial step. While acids like TFA can be used, solid acid catalysts present a greener alternative. nih.govmdpi.com For instance, zirconium/titanium-based solid acids have been successfully used for the esterification of benzoic acids. These catalysts are advantageous as they are recoverable and eliminate the need for large volumes of water for cleaning, which is a major drawback of using soluble acids like sulfuric acid. mdpi.com

Oxidation: The synthesis of the precursor, 2-nitro-4-methylsulfonylbenzoic acid, traditionally involves oxidation reactions that can be harsh. Greener methods have been developed that employ safer and more efficient oxidizing agents. One such method is the oxidation of 2-nitro-4-methylsulfonyl toluene using hydrogen peroxide with a CuO/Al2O3 catalyst. asianpubs.org This approach is beneficial as the primary byproduct is water, and it significantly reduces the amount of sulfuric acid and hydrogen peroxide needed. asianpubs.org Another patented method utilizes oxygen as the oxidant with a V2O5 catalyst, which also shortens reaction times and allows for the recycling of low-concentration nitric acid. google.com These catalytic oxidation methods represent a significant improvement in terms of efficiency, safety, and environmental friendliness. asianpubs.org

Solvent Selection

The choice of solvent is another critical factor in the environmental footprint of a synthesis. Many traditional organic solvents are toxic and difficult to dispose of.

Common Solvents: Methanol, used in one of the synthetic routes for this compound, is a common solvent. nih.gov Other syntheses of related precursors have used acetonitrile, carbon tetrachloride, and various chlorinated solvents. google.com

Green Alternatives: There is a growing emphasis on replacing these with more benign alternatives. Bio-derived solvents like Cyrene, which is non-toxic and non-mutagenic, are emerging as viable green solvents for a range of chemical transformations. researchgate.net Other green solvents that could be considered for such syntheses include 2-methyltetrahydrofuran (B130290) and cyclopentyl methyl ether, which have been successfully applied in other complex polymer syntheses, demonstrating their potential for broader industrial use. rsc.org The use of water as a solvent, where chemically feasible, is an ideal green option, as demonstrated in some environmentally friendly methods for sulfonamide synthesis. acs.org

The following table summarizes the green chemistry principles and their application in the synthesis of this compound and its precursors.

Table 1: Application of Green Chemistry Principles in Synthesis

| Principle | Traditional Method/Reagent | Green Alternative/Reagent | Benefit | Source |

|---|---|---|---|---|

| Use of Catalysis | Stoichiometric acids (e.g., H₂SO₄, TFA) for esterification. | Recoverable solid acid catalyst (e.g., Zr/Ti). | Reduced acid waste, catalyst recyclability, less wastewater. | mdpi.com |

| Use of Catalysis | Nitric acid oxidation. | O₂ with V₂O₅ catalyst or H₂O₂ with CuO/Al₂O₃ catalyst. | Shorter reaction times, reduced waste, potential for reagent recycling. | asianpubs.orggoogle.com |

| Safer Reagents | Nitric acid or other harsh oxidants. | Hydrogen peroxide (H₂O₂). | Byproduct is water, reduced dosage of strong acids. | asianpubs.orggoogle.com |

| Safer Solvents | Chlorinated solvents (e.g., CCl₄), DMF, NMP. | Cyrene, 2-methyltetrahydrofuran, cyclopentyl methyl ether, water. | Reduced toxicity, improved biodegradability, safer handling. | researchgate.netrsc.orgacs.org |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable, aligning with the modern demands of the pharmaceutical and chemical industries for environmentally responsible manufacturing.

Chemical Reactivity and Transformation Pathways

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group.

The conversion of an aromatic nitro group to an aniline (B41778) is a fundamental transformation in organic synthesis. masterorganicchemistry.com For a substrate like Methyl 2-nitro-4-sulfamoylbenzoate, the primary challenge is the chemoselective reduction of the nitro group without affecting the methyl ester or sulfonamide functionalities. rsc.orgthieme-connect.com

Several methods are effective for this selective transformation:

Catalytic Hydrogenation: This is a widely used industrial method. The reduction of alkyl 4-nitro-2-sulfamoylbenzoates to their corresponding 4-amino derivatives has been successfully achieved using a palladium-on-carbon (Pd/C) catalyst with hydrogen gas. researchgate.net This method is often clean and produces high yields. researchgate.net Other catalysts like platinum(IV) oxide or Raney nickel can also be employed. wikipedia.org

Metal-Acid Systems: The classic Béchamp reduction, using iron metal in an acidic medium, is a common method for reducing nitroarenes. masterorganicchemistry.comgoogle.com Other combinations like tin (Sn) or zinc (Zn) with hydrochloric acid are also effective. masterorganicchemistry.com

Transition Metal-Hydride Systems: A combination of sodium borohydride (B1222165) (NaBH₄) with transition metal salts, such as iron(II) chloride (FeCl₂), has been shown to be a highly effective and chemoselective system for reducing nitro groups in the presence of esters. thieme-connect.comresearchgate.netd-nb.info This method is advantageous due to its mild conditions and high yields, reaching up to 96% in some cases. thieme-connect.comresearchgate.net

Dithionite (B78146) Reduction: Sodium dithionite (Na₂S₂O₄) is another reagent capable of chemoselectively reducing a nitro group in the presence of an ester. rsc.org

The resulting compound, Methyl 4-amino-2-nitro-sulfamoylbenzoate, is a key intermediate for further functionalization, as the amino group is a potent ortho-, para- director in electrophilic aromatic substitution reactions, in contrast to the meta-directing nitro group. masterorganicchemistry.com

| Reagent/System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Hydrogen gas, solvent (e.g., alcohol) | Clean, high yield, scalable. | researchgate.netresearchgate.net |

| Iron (Fe) in Acid | Fe powder, acid (e.g., HCl, Acetic Acid) | Inexpensive, widely used industrially. | masterorganicchemistry.comgoogle.com |

| NaBH₄-FeCl₂ | Solvent (e.g., alcohol) | High chemoselectivity, mild conditions, high yield. | thieme-connect.comresearchgate.netd-nb.info |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or mixed solvent system | Effective for chemoselective reduction at room temperature. | rsc.org |

While reduction is the most common reaction, the nitro group can participate in other transformations. Direct conversion of the nitro group on this compound to other functionalities like a nitrile is less common. However, multi-step pathways can achieve this. For instance, after the reduction of the nitro group to an amine, the resulting aniline derivative can be converted to a nitrile via the Sandmeyer reaction. This involves diazotization of the amino group followed by treatment with a cyanide salt, such as copper(I) cyanide.

In some contexts, particularly in highly activated systems like dinitroarenes, a nitro group can act as a leaving group in nucleophilic aromatic substitution reactions. thieme-connect.de For example, treatment of 4,6-dinitro-1,2-benzisothiazole with nucleophiles like sodium azide (B81097) results in the displacement of the 4-nitro group. thieme-connect.de This suggests that under specific conditions with potent nucleophiles, the nitro group of this compound could potentially be substituted.

Transformations at the Methyl Ester Moiety

The methyl ester group is another key site for chemical reactions, allowing for its conversion into carboxylic acids, other esters, or amides.

Hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-nitro-4-sulfamoylbenzoic acid, is a straightforward and common transformation. This can be achieved under either acidic or basic conditions. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is the most common method and is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. libretexts.orgchemistrysteps.com Common bases include sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution. researchgate.net For complex substrates, lithium hydroxide (LiOH) in a mixture of solvents like tetrahydrofuran (B95107) (THF), methanol (B129727), and water is often the reagent of choice due to its mildness and high efficiency. nih.govthieme-connect.dejst.go.jp

Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed by heating it under reflux with a dilute acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgsavemyexams.com This reaction is reversible, and an excess of water is required to drive the equilibrium toward the carboxylic acid product. libretexts.org

| Condition | Reagents | Key Features | Reference |

|---|---|---|---|

| Base-Catalyzed (Saponification) | NaOH, KOH, or LiOH in H₂O/alcohol/THF | Irreversible, high yield, generally preferred. | libretexts.orglibretexts.orgchemistrysteps.com |

| Acid-Catalyzed | Dilute H₂SO₄ or HCl, heat | Reversible, requires excess water to complete. | libretexts.orgsavemyexams.com |

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.org This reaction allows for the modification of the ester group in this compound. For example, reacting it with a large excess of ethanol (B145695) would yield Ethyl 2-nitro-4-sulfamoylbenzoate. The reaction is an equilibrium process, and using the desired alcohol as the solvent helps to drive the reaction to completion. libretexts.org This type of transformation has been demonstrated on nitro-containing compounds, indicating its feasibility for this specific substrate. researchgate.netgoogle.com

The methyl ester can be converted directly into an amide by reacting it with a primary or secondary amine. This reaction, known as aminolysis, can sometimes be slow and may require heating or the use of a catalyst. researchgate.net Heterogeneous catalysts, such as niobium(V) oxide (Nb₂O₅), have been shown to be effective in the direct amidation of methyl benzoate (B1203000) with various amines, suggesting a potential route for the synthesis of N-substituted 2-nitro-4-sulfamoylbenzamides. researchgate.net This transformation provides a direct pathway to a wide range of amide derivatives, which are prevalent in many biologically active compounds.

Reactivity of the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) is a key functional group whose reactivity is significantly modulated by the electronic environment of the aromatic ring.

Derivatization of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide is nucleophilic and can undergo various derivatization reactions. This allows for the synthesis of a wide array of analogs with modified properties. Common derivatization strategies include N-alkylation and N-acylation. For instance, sulfonamides can be methylated at the N1 position using reagents like (trimethylsilyl)diazomethane (TMSD). nih.gov

Furthermore, the sulfonamide nitrogen can be incorporated into more complex structures. It can react to form sulfamoyl azides, which are stable precursors for versatile reactive intermediates like rhodium azavinyl carbenes. nih.gov The Nosyl group (2-nitrobenzenesulfonyl), which is structurally related to the scaffold of this compound, is often used as a protecting group for amines. This highlights the ability of the sulfonamide nitrogen to engage in bond formation with various electrophiles. sci-hub.se The synthesis of sulfonimides, by reaction with another sulfonyl chloride, and their subsequent selective cleavage is another important transformation pathway. acs.org

Stability and Potential for Cleavage

The sulfamoyl group is generally stable; however, its stability can be influenced by reaction conditions. nih.gov The presence of the ortho-nitro group in related systems, such as 2-nitrobenzenesulfonamides (nosylamides), renders the sulfur atom highly electrophilic. This facilitates the cleavage of the N-S bond by nucleophiles. This "Nosyl" group is a well-established protecting group for amines in organic synthesis precisely because it can be removed under specific, mild conditions, often using a thiol nucleophile like 2-mercaptoethanol (B42355) in the presence of a base. sci-hub.se

Electrochemical methods have also been developed for the highly chemoselective cleavage of the N-S bond in sulfonimides. The nosyl group, in particular, can be cleaved at a relatively low potential (-0.9 V vs SCE), demonstrating its lability under reductive conditions. acs.org This susceptibility to cleavage is a critical aspect of its chemical reactivity, enabling its use as a transient protecting or directing group.

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Ring

The substitution pattern on the benzene ring of this compound dictates its reactivity towards aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The benzene ring in this compound is heavily deactivated towards electrophilic attack. This is due to the presence of three strong electron-withdrawing groups: the nitro group (-NO₂), the sulfamoyl group (-SO₂NH₂), and the methyl ester group (-COOCH₃). uoanbar.edu.iqstackexchange.com These groups decrease the electron density of the aromatic ring, making it a poor nucleophile. uoanbar.edu.iqpdx.edu Reactions like nitration or halogenation, which typically require strong electrophiles, would be extremely slow and require harsh conditions. masterorganicchemistry.com The deactivating nature of these substituents makes electrophilic aromatic substitution an unfavorable transformation pathway for this molecule. uoanbar.edu.iq

Nucleophilic Aromatic Substitution (NAS)

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (NAS), provided a suitable leaving group is present on the ring. scribd.commdpi.com Strong electron-withdrawing groups, particularly those positioned ortho and para to a leaving group, are essential for stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.orglibretexts.org

In a related system, methyl 2,4-dihalo-5-sulfamoyl-benzoate, the halogen atoms can be displaced by various nucleophiles. nih.gov The nitro group at position 2 in this compound would strongly activate a leaving group at the C4 position (para) and, to a lesser extent, a leaving group at the C2 position if it were something other than the nitro group itself. The reaction proceeds via an addition-elimination mechanism where the nucleophile attacks the carbon bearing the leaving group, followed by the departure of the leaving group to restore aromaticity. mdpi.comlibretexts.org

Chemo- and Regioselectivity in Multi-Substituted Systems

The presence of multiple functional groups and a highly substituted ring leads to important considerations of chemo- and regioselectivity in reactions involving this compound.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. A prime example is the selective reduction of the nitro group. The nitro group can be chemoselectively reduced to an amino group using hydrogenation with a palladium on carbon (Pd/C) catalyst, leaving the methyl ester and sulfamoyl groups intact. This transformation was demonstrated in the synthesis of Methyl 4-amino-2-sulfamoylbenzoate from Methyl 4-nitro-2-sulfamoylbenzoate. nih.gov This resulting amine can then be further transformed, for example, into an azide group. nih.gov

Regioselectivity in this system is most relevant in the context of nucleophilic aromatic substitution on a related di-halogenated scaffold. Research on the reactions of methyl 2,4-dihalo-5-sulfamoyl-benzoates with various nucleophiles has shown that the site of substitution (C2 or C4) is highly dependent on the nature of the incoming nucleophile. nih.gov This selectivity is governed by a combination of electronic and steric factors. For instance, aromatic thiols were found to preferentially substitute the halogen at the C2 position, whereas bulky aliphatic thiols led exclusively to substitution at the C4 position. nih.gov

The table below summarizes the regioselectivity observed in the reaction of methyl 2,4-dichloro-5-sulfamoyl-benzoate with various thiols, illustrating the directing effects of the substituents and the role of the nucleophile.

| Nucleophile | Solvent/Base | Major Product | Observed Substitution Position(s) |

|---|---|---|---|

| Naphthalene-1-thiol | MeOH/TEA | 4-Substituted | C4 only nih.gov |

| Benzenethiol | MeOH/TEA | 4-Substituted | C4 only nih.gov |

| Cyclohexanethiol | DMSO/TEA | 2-Substituted | C2 (major) and C4 (minor) nih.gov |

| Dodecylthiol | DMSO/TEA | 4-Substituted | C4 only nih.gov |

This regiochemical outcome is critical for the strategic synthesis of specifically substituted benzosulfonamide derivatives.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental insights into the molecular framework, connectivity, and functional groups present in Methyl 2-nitro-4-sulfamoylbenzoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be derived from data on analogous compounds such as methyl 2-nitrobenzoate, methyl 4-nitrobenzoate, and various sulfamoylbenzoates. rsc.orgchemicalbook.comchemicalbook.com

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The electron-withdrawing nature of both the nitro (NO₂) group and the sulfamoyl (SO₂NH₂) group significantly influences the chemical shifts of these protons, generally shifting them downfield. The proton situated between these two powerful withdrawing groups would likely be the most deshielded. The methyl ester (-OCH₃) group should appear as a sharp singlet, typically in the range of 3.9 ppm. rsc.org

In the ¹³C NMR spectrum, six distinct signals are anticipated for the aromatic carbons, reflecting their unique electronic environments. The carbon atom attached to the ester group (C=O) is expected at the lowest field, while the methyl carbon of the ester will be at the highest field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on substituent effects and data from analogous compounds. | ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | | :--- | :--- | :--- | :--- | | Aromatic H | ~8.3 - 8.7 | Multiplet | 3H | | Methyl H (-OCH₃) | ~3.9 | Singlet | 3H | | Sulfamoyl H (-NH₂) | Broad Singlet | 2H | | ¹³C NMR | Predicted δ (ppm) | | | | Carbonyl (C=O) | ~165 | | | | Aromatic C | ~120 - 150 | | | | Methyl C (-OCH₃) | ~53 | | |

This is an interactive data table. You can sort and filter the data as needed.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by analyzing their characteristic vibrational modes. The spectrum of this compound is dominated by strong absorptions from the nitro, sulfamoyl, and ester groups. spectroscopyonline.com

The nitro group presents two particularly strong and characteristic stretching vibrations: an asymmetric stretch typically found around 1530-1550 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. spectroscopyonline.comresearchgate.net The sulfamoyl group also shows distinct asymmetric and symmetric S=O stretching bands. The carbonyl (C=O) stretch of the ester group is expected to produce a strong, sharp peak around 1700 cm⁻¹. The N-H bonds of the sulfonamide will also contribute stretching vibrations.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1530 - 1550 | Strong |

| Nitro (NO₂) | Symmetric Stretch | ~1350 | Strong |

| Ester (C=O) | Stretch | ~1700 | Strong |

| Sulfamoyl (S=O) | Asymmetric Stretch | ~1300 | Strong |

| Sulfamoyl (S=O) | Symmetric Stretch | ~1150 | Strong |

This is an interactive data table. You can sort and filter the data as needed.

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. The molecular formula for this compound is C₈H₈N₂O₆S, corresponding to a molecular weight of approximately 260.23 g/mol . biosynth.com High-Resolution Mass Spectrometry (HRMS) can confirm this exact mass, which is a crucial step in structure confirmation. nih.gov

The fragmentation pattern in MS would be expected to show characteristic losses of the functional groups. Common fragmentation pathways would include the loss of the methoxy (B1213986) radical (•OCH₃) from the ester, loss of the nitro group (NO₂), and cleavage related to the sulfamoyl moiety.

X-ray Crystallographic Studies of Related Sulfamoylbenzoate Structures

While a specific crystal structure for this compound is not publicly available, extensive X-ray crystallographic data on closely related sulfamoylbenzoate derivatives provide a robust model for its solid-state conformation and intermolecular interactions. iucr.orgresearchgate.netnih.gov X-ray crystallography aims to produce a three-dimensional model of a molecule from a crystal. nih.gov

Studies on compounds like Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate and 2-Methyl-4-oxopentan-2-aminium 2-sulfamoylbenzoate reveal key conformational features that are likely shared by this compound. iucr.orgresearchgate.net Typically, the central benzene ring is found to be planar. The substituents, however, may be twisted out of this plane to varying degrees.

The dihedral angle, or torsion angle, describes the rotation around a bond. In related structures, the angle between the plane of the benzene ring and the carboxylate group can vary. nih.gov For instance, in Methyl 4-methylsulfonyl-2-nitrobenzoate, a related compound, the dihedral angle between the nitro group and the benzene ring is 21.33°, while the angle with the carboxylate group is 72.09°. nih.gov These non-planar arrangements arise from minimizing steric hindrance between adjacent bulky groups.

Table 3: Representative Torsion Angles from a Related Sulfamoylbenzoate Structure Data based on the crystal structure of Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate. iucr.org

| Atoms Defining Torsion Angle | Angle (°) (Molecule 1) | Angle (°) (Molecule 2) |

|---|---|---|

| O-C(ester)-C(ring)-C(ring) | 177.6 | -172.5 |

This is an interactive data table. You can sort and filter the data as needed.

The crystal packing of sulfamoylbenzoates is heavily influenced by a network of intermolecular interactions. nih.gov The most significant of these is hydrogen bonding involving the sulfamoyl group. The N-H protons of the sulfonamide are excellent hydrogen bond donors, while the oxygen atoms of the sulfonyl (S=O), nitro (NO₂), and carbonyl (C=O) groups are effective acceptors.

In many related crystal structures, the sulfamoyl groups form robust hydrogen-bonded dimers, creating what is known as an R²₂(8) ring motif. researchgate.net These dimers can then be further linked into larger chains or sheets. In addition to strong N-H···O bonds, weaker interactions like C-H···O and C-H···π interactions, where a C-H bond interacts with the electron cloud of a benzene ring, play a crucial role in stabilizing the three-dimensional crystal lattice. iucr.org

Investigation of Crystal Packing and Supramolecular Assembly

A comprehensive search for the specific crystal structure of this compound did not yield dedicated crystallographic studies or detailed reports on its crystal packing and supramolecular assembly within the specified search parameters. Scientific literature providing explicit crystallographic data such as unit cell dimensions, space group, or detailed analyses of intermolecular interactions for this particular compound appears to be unavailable in the public domain at this time.

However, analysis of closely related structures provides valuable insights into the potential supramolecular behavior of sulfamoylbenzoate derivatives. The crystal structures of analogous compounds are often governed by a network of weak intermolecular interactions.

For instance, the crystal structure of a related compound, Methyl 4-methyl-sulfonyl-2-nitro-benzoate, is stabilized by weak intermolecular bifurcated C-H⋯O interactions. nih.govepa.gov In this molecule, the dihedral angle between the nitro group and the benzene ring is 21.33 (19)°, while the angle between the carboxylate group and the benzene ring is 72.09 (17)°. nih.govepa.gov

Hirshfeld surface analysis is a common method used to investigate and visualize intermolecular interactions in molecular crystals. nih.govscirp.org For similar organic molecules, this analysis often reveals the dominance of O⋯H and H⋯H contacts in the crystal packing. nih.gov

Without a definitive crystallographic study on this compound, any detailed description of its crystal packing would be speculative. Further experimental work, specifically single-crystal X-ray diffraction analysis, would be required to elucidate the precise three-dimensional arrangement of this molecule in the solid state and to provide accurate data for a thorough discussion of its crystal packing and supramolecular assembly.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, typically employing Density Functional Theory (DFT) methods, would be the primary tool to investigate the electronic structure and molecular geometry of Methyl 2-nitro-4-sulfamoylbenzoate. These calculations could predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, studies on analogous nitroaromatic compounds often report a non-planar arrangement of the nitro group relative to the benzene (B151609) ring, a feature that would be quantified by the dihedral angle in this molecule. Analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity and electronic properties.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. For this compound, this could involve modeling its synthesis or its reactions with other molecules. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction pathways. However, no specific studies detailing such mechanistic investigations for this compound have been found.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations could be used to explore the conformational landscape and stability of this compound. By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule in different environments (e.g., in vacuum or in a solvent). This would be particularly useful for understanding the flexibility of the methyl ester and sulfamoyl groups. At present, there are no published MD simulation results for this specific molecule.

Theoretical Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound could be predicted using computational methods. Reactivity indices derived from DFT, such as Fukui functions and local softness, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. This information is crucial for predicting the outcomes of chemical reactions. However, specific theoretical predictions of reactivity for this compound are not available in the literature.

In silico Analysis of Ligand-Macromolecule Binding Interfaces

Given that sulfamoyl-containing compounds often exhibit biological activity, in silico methods could be employed to study the interaction of this compound with biological macromolecules.

Molecular Docking Simulations to Identify Binding Poses

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. If a biological target for this compound were identified, docking simulations could reveal its potential binding poses within the active site of the target. This would provide hypotheses about the molecular basis of its activity.

Molecular Dynamics Simulations of Ligand-Target Complexes

Following molecular docking, molecular dynamics simulations of the ligand-target complex can be performed to assess the stability of the predicted binding pose and to characterize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Such studies are crucial for understanding the dynamics of the binding process and for rational drug design.

Investigation of Specific Intermolecular Interactions

While crystallographic data for the closely related compound, Methyl 4-methylsulfonyl-2-nitrobenzoate, is available, it is crucial to note that the substitution of a sulfamoyl group for a methylsulfonyl group would significantly alter the electronic and steric properties, leading to different intermolecular interaction patterns. Therefore, direct extrapolation of these findings to this compound would be scientifically inaccurate.

For instance, the crystal structure of Methyl 4-methylsulfonyl-2-nitrobenzoate is stabilized by weak intermolecular bifurcated C-H···O interactions. nih.govnih.govresearchgate.net However, the presence of the sulfamoyl group (-SO₂NH₂) in this compound introduces hydrogen bond donors (the N-H protons) and additional acceptors (the oxygen atoms of the sulfamoyl group), which would be expected to form stronger and more directional hydrogen bonds, likely dominating the crystal packing and intermolecular interactions in a way not seen in the methylsulfonyl analogue.

A comprehensive theoretical investigation of this compound would be required to accurately characterize its specific intermolecular interactions. Such a study would involve:

Quantum Chemical Calculations: To determine the molecular geometry, charge distribution, and electrostatic potential of the molecule. This would help in identifying potential sites for hydrogen bonding and electrostatic interactions.

Molecular Dynamics Simulations: To simulate the behavior of multiple molecules in a condensed phase, allowing for the analysis of the stability and dynamics of intermolecular contacts over time.

Non-Covalent Interaction (NCI) Analysis: To visualize and characterize the different types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion.

Without such specific computational studies, a detailed and accurate description of the intermolecular interactions of this compound, including data tables of bond lengths, angles, and interaction energies, cannot be provided at this time.

Methyl 2 Nitro 4 Sulfamoylbenzoate As a Synthetic Intermediate

Precursor in the Synthesis of Aminosulfonyl Benzoate (B1203000) Derivatives

A primary application of methyl 2-nitro-4-sulfamoylbenzoate is as a precursor for aminosulfonyl benzoate derivatives. The electron-withdrawing nitro group can be readily converted into an amino group, which then serves as a handle for further molecular elaboration. The most common transformation is the reduction of the nitro group to an amine, yielding methyl 4-amino-2-sulfamoylbenzoate.

This reduction is often achieved with high efficiency through catalytic hydrogenation. For instance, using 10% Palladium on carbon (Pd/C) as a catalyst in a solvent like tetrahydrofuran (B95107) (THF) or methanol (B129727) (MeOH) under a hydrogen atmosphere quantitatively converts the nitro compound to the corresponding amine. nih.govrsc.org This amino derivative is a crucial intermediate in its own right, particularly in the synthesis of pharmacologically relevant compounds and other functional organic molecules. ontosight.aiclearsynth.com

Besides reduction to an amine, the nitro group can be transformed into other functionalities. For example, the amine derived from this compound can be further converted into an azide (B81097) (–N₃) group, producing methyl 4-azido-2-sulfamoylbenzoate. nih.gov This azido (B1232118) derivative is a valuable intermediate for introducing nitrogen-containing rings through cycloaddition reactions.

| Reaction | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Nitro Group Reduction | This compound | 10% Pd/C, H₂, THF or MeOH | Methyl 4-amino-2-sulfamoylbenzoate | Quantitative (~99%) | nih.govrsc.org |

Building Block for the Construction of Heterocyclic Systems

The derivatives of this compound are valuable building blocks for constructing heterocyclic systems, which are core structures in many pharmaceuticals and agrochemicals. ekb.egmdpi.comscispace.com The functional groups on the benzene (B151609) ring allow for cyclization reactions to form rings containing nitrogen, sulfur, and oxygen.

A key strategy involves using the derivatives discussed previously.

Triazole Formation: The methyl 4-azido-2-sulfamoylbenzoate intermediate can undergo cycloaddition reactions. In one documented pathway, it reacts with acetylenic glycosides in a "click chemistry" reaction to form triazole rings, which are part of larger saccharin-glycoconjugate structures designed to target specific enzymes. nih.gov

Triazine Formation: The methyl 4-amino-2-sulfamoylbenzoate intermediate is used in the synthesis of sulfonylurea herbicides like iodosulfuron-methyl. rsc.org The amino group is reacted with other reagents to construct a triazine ring, a heterocyclic system known for its biological activity. rsc.org

The nitro group itself can participate in the formation of heterocycles, as nitroalkenes are recognized as potent precursors in a variety of cycloaddition and tandem reactions to create three- to five-membered heterocyclic rings. rsc.org

Role in the Synthesis of Advanced Organic Scaffolds

This compound serves as a starting point for the assembly of advanced organic scaffolds, which are complex molecular architectures designed for specific functions in materials science, medicinal chemistry, and biology. Its utility lies in its capacity to be systematically built upon to create larger, more intricate structures.

Examples of such advanced scaffolds synthesized from this intermediate include:

Saccharin-Glycoconjugates: These molecules are designed as enzyme inhibitors. The synthesis starts with the conversion of this compound's precursor, 6-nitrosaccharin, into the intermediate itself, which is then elaborated through multiple steps. nih.govrsc.org The final scaffold combines a saccharin (B28170) unit, a triazole ring, and a sugar moiety, demonstrating the creation of a complex, multifunctional molecule from a relatively simple starting block. nih.gov

Sulfonylurea Herbicide Metabolites: In the field of agrochemicals, the intermediate is instrumental in synthesizing metabolites of herbicides like iodosulfuron-methyl and metsulfuron-methyl (B1676535) for analytical purposes. rsc.org These complex structures, containing a sulfonylurea bridge linking the benzoate-derived portion to a heterocyclic ring, are considered advanced scaffolds due to their specific biological targets and metabolic pathways. rsc.org

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govijpsonline.comajprd.com These libraries are then screened for desired properties, accelerating the discovery of new drugs and materials. researchgate.net this compound and its derivatives are useful building blocks in this field.

The ability to easily modify the functional groups of this compound allows for the generation of diverse structures. By reacting the amino or azido derivatives with a collection of different chemical partners, a library of related compounds can be produced efficiently.

A practical application is seen in the development of analytical standards for environmental monitoring. A library of ten metabolites of the herbicides iodosulfuron-methyl and metsulfuron-methyl was synthesized. rsc.org These syntheses relied on pathways originating from this compound. The resulting library of compounds was then used as chromatographic standards for developing and validating water analysis methods, showcasing a direct application of library synthesis in a non-discovery context. rsc.org This approach, where a core structure is systematically modified, is fundamental to combinatorial thinking. nih.gov

Advanced Research Directions and Future Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of nitroaromatic compounds, while crucial, often involves harsh conditions and generates significant chemical waste. Research is increasingly focused on developing greener, more efficient, and novel synthetic pathways.

For the related isomer, methyl 4-nitro-2-sulfamoylbenzoate, a synthesis has been described starting from 6-nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, also known as 6-nitrosaccharin. researchgate.netrsc.orgresearchgate.net In this method, the starting material is refluxed in methanol (B129727) with concentrated sulfuric acid or hydrogen chloride to yield the target compound. researchgate.netrsc.org This approach represents a specific pathway that avoids direct nitration of a pre-functionalized benzene (B151609) ring.

In the broader context of synthesizing related structures like 2-nitro-4-methylsulfonylbenzoic acid, significant efforts have been made to move away from traditional methods that use large excesses of nitric and sulfuric acids at high temperatures. google.com Such older methods are characterized by long reaction times, low yields, and the production of substantial nitrogen oxide gas and acid waste. google.com

Future sustainable approaches for Methyl 2-nitro-4-sulfamoylbenzoate could adapt innovations from these related syntheses. A patented novel process for a similar acid involves using vanadium pentoxide (V2O5) as a catalyst while introducing oxygen during the reaction. google.com This method features a system for distilling off lower concentration nitric acid, which can be re-concentrated and reused, thereby shortening reaction times and significantly reducing waste. google.com Another innovative route starts from p-toluenesulfonyl chloride, proceeding through methylation, halogenation, nitration, and finally oxidation to get the desired acid. google.com The exploration of such catalytic systems and reaction designs that minimize waste and allow for reagent recycling will be paramount for the sustainable production of this compound.

Development of Advanced Analytical Methodologies for Characterization

The unequivocal characterization of this compound and its analogues is critical for ensuring purity, and for understanding their chemical and physical properties. A suite of advanced analytical techniques is employed for this purpose, with ongoing developments aimed at increasing accuracy, sensitivity, and throughput. High-quality reference standards are typically characterized using a variety of methods under stringent quality systems like ISO/IEC 17025. seishin-syoji.co.jp

For structurally similar compounds, a combination of chromatographic and spectroscopic methods is standard. High-Performance Liquid Chromatography (HPLC), often coupled with UV-Vis and Mass Spectrometry (MS) detectors, is essential for determining purity and identifying impurities. researchgate.net For instance, the analysis of related herbicide metabolites utilizes solid-phase extraction for sample preparation followed by reversed-phase HPLC. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides definitive structural confirmation by detailing the chemical environment of each atom in the molecule. nih.gov For a definitive determination of the three-dimensional structure and intermolecular interactions in the solid state, single-crystal X-ray diffraction is the gold standard. This technique was used to analyze the crystal structure of the related compound methyl 4-methylsulfonyl-2-nitrobenzoate, revealing key details such as the dihedral angles between the functional groups and the benzene ring. nih.gov

Future advancements will likely focus on hyphenated techniques that provide multiple streams of data from a single analysis, improving the speed and depth of characterization.

Table 1: Advanced Analytical Methodologies for Characterization

| Analytical Technique | Purpose | Type of Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of impurities. | Retention time, quantitative purity data. researchgate.net |

| Mass Spectrometry (MS) | Molecular weight determination and structural fragment analysis. | Mass-to-charge ratio (m/z), confirmation of molecular formula. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Unambiguous structure elucidation. | Chemical shifts, coupling constants, confirming atom connectivity. nih.gov |

| Single-Crystal X-ray Diffraction | Absolute 3D structure determination in the solid state. | Bond lengths, bond angles, dihedral angles, crystal packing. nih.gov |

| Elemental Analysis | Confirmation of elemental composition. | Percentage of C, H, N, S, verifying the empirical formula. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Techniques

Traditional batch synthesis of nitroaromatic compounds can be hazardous due to the highly exothermic nature of nitration reactions. researchgate.neteuropa.eu Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers a safer, more efficient, and scalable alternative. rsc.orgrsc.org

The integration of flow chemistry for the synthesis of this compound holds significant promise. The key advantages of this technology include superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and a minimized volume of hazardous reactants at any given moment. europa.eursc.org These features effectively mitigate the risk of thermal runaways and improve reaction selectivity and yield. rsc.org Research on the continuous-flow nitration of various aromatic compounds has demonstrated these benefits, achieving high yields (up to 99.3% for one intermediate) and showing excellent scalability. rsc.org Furthermore, flow systems can incorporate in-line purification and analysis, paving the way for fully automated synthesis. They also enable sustainable practices, such as strategies for recycling waste acid, which enhances economic viability and reduces environmental impact. rsc.org Given that nitroaromatic compounds are vital precursors in many industries, applying these efficient, safe, and sustainable flow processes to the synthesis of this compound is a logical and promising future direction. rsc.org

Computational Design of Analogues with Tailored Chemical Properties

Computational chemistry provides powerful tools for designing novel molecules and predicting their properties before they are ever synthesized in a lab. schrodinger.comwikipedia.org By using methods based on theoretical chemistry, researchers can calculate molecular structures, energies, and other properties to design analogues of this compound with specific, tailored functionalities. wikipedia.org

A compelling example of this approach is the computational design of substituted methyl 5-sulfamoyl-benzoates as inhibitors of carbonic anhydrase (CA) isozymes. researchgate.net In that research, scientists designed a series of compounds by varying substituents on the benzenesulfonamide (B165840) ring. researchgate.net Computational docking studies were then used to predict how these structural changes would affect the binding affinity and selectivity of the compounds for the target protein. researchgate.net This in-silico screening allows for the rational selection of the most promising candidates for synthesis and biological testing, saving significant time and resources. schrodinger.com

For this compound, similar computational strategies could be employed. Density Functional Theory (DFT) calculations could predict how adding or modifying functional groups would alter the molecule's electronic properties, reactivity, or stability. Molecular docking simulations could be used to design analogues with high affinity for specific biological targets. This computational-first approach allows for the vast exploration of chemical space to create new molecules with precisely engineered chemical or biological activities. schrodinger.com

Table 2: Hypothetical Computational Design of Analogues

| Base Compound | Modification | Predicted Property Change | Potential Application |

| This compound | Replace -NO₂ with -NH₂ | Increased basicity, altered hydrogen bonding capability. | Pharmaceutical intermediate. |

| This compound | Add a halogen at position 5 | Modified lipophilicity and binding interactions. researchgate.net | Bioactive compound design. |

| This compound | Vary the ester alkyl group | Altered solubility and metabolic stability. | Drug discovery. |

| This compound | Introduce substituents on the sulfamoyl nitrogen | Modified acidity and steric profile. nih.gov | Design of enzyme inhibitors. |

Mechanistic Investigations of Complex Chemical Transformations

Understanding the precise step-by-step mechanism of a chemical reaction is fundamental to controlling its outcome and optimizing conditions. The synthesis and subsequent reactions of this compound involve complex chemical transformations that are ripe for detailed mechanistic investigation.

The key synthetic step, nitration, proceeds via an electrophilic aromatic substitution mechanism. brainly.com This process involves the generation of a highly reactive nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids. The nitronium ion then attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity and yield the nitro-substituted product. brainly.com

Beyond its synthesis, the compound can undergo various other transformations. For instance, the reductive coupling of related nitroarenes with aryl sulfinates to form sulfonamides has been studied mechanistically. nih.govacs.org These investigations, which can employ techniques like Electron Spin Resonance (ESR) spectroscopy and isotopic labeling, have proposed the involvement of key intermediates such as nitrosoarenes. nih.govacs.org Similar advanced studies could be applied to understand the reduction of the nitro group on this compound or its participation in other complex coupling reactions. Probing these pathways provides critical insights that can lead to the discovery of novel reactivity and the development of new synthetic methods.

Q & A

Q. What are the common synthetic routes for Methyl 2-nitro-4-sulfamoylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. A plausible route includes:

Sulfamoylation : Introduce the sulfamoyl group at the 4-position using sulfamoyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) with a base like pyridine to scavenge HCl .

Nitration : Introduce the nitro group at the 2-position via electrophilic aromatic substitution using a nitrating mixture (HNO₃/H₂SO₄) at controlled temperatures (0–10°C) to minimize side reactions .

Esterification : Methyl ester formation via acid-catalyzed methanol reflux or using dimethyl sulfate in alkaline conditions .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of sulfamoyl chloride) and use inert atmospheres to prevent hydrolysis of sensitive groups.

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to verify substituent positions (e.g., nitro and sulfamoyl chemical shifts) .

- Chromatography : HPLC or GC-MS to assess purity (>98% recommended for biological assays).

- X-ray Crystallography : For unambiguous structural confirmation, refine data using SHELX software to resolve bond lengths and angles .

- Elemental Analysis : Validate empirical formula (e.g., C₈H₇N₂O₆S) via combustion analysis .

Advanced Research Questions

Q. How can reaction mechanisms involving the sulfamoyl and nitro groups be analyzed under varying conditions?

- Methodological Answer :

- Kinetic Studies : Track substituent reactivity via time-resolved UV-Vis spectroscopy under acidic/alkaline conditions. For example, sulfamoyl hydrolysis rates can be quantified at pH 2–12 .

- Isotopic Labeling : Use -labeled nitro groups to trace intermediates in reduction reactions (e.g., catalytic hydrogenation to amines) .

- Computational Modeling : Employ density functional theory (DFT) to simulate transition states and activation energies for nitration or sulfamoylation steps .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data for this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference X-ray data (SHELX-refined) with solid-state NMR to address discrepancies in bond geometries .

- Dynamic Effects : Account for temperature-dependent conformational changes (e.g., torsional angles in ester groups) using variable-temperature NMR .

- Statistical Analysis : Apply Rietveld refinement for powder XRD data or Bayesian statistics to quantify uncertainty in spectroscopic assignments .

Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Functional Group Modification : Replace the nitro group with cyano or trifluoromethyl groups to modulate electron-withdrawing effects. Use Suzuki-Miyaura coupling for aryl substitutions .

- Bioisosteric Replacement : Substitute the sulfamoyl group with phosphonate or carboxylate moieties to alter polarity and binding affinity .

- In Silico Screening : Dock derivatives into target proteins (e.g., enzymes) using molecular dynamics simulations to prioritize synthetic targets .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound?

- Methodological Answer :

- Standardized Protocols : Re-measure solubility in controlled solvents (e.g., DMSO, ethanol) using gravimetric or spectrophotometric methods at 25°C .

- Purity Checks : Ensure absence of hygroscopic impurities via Karl Fischer titration.

- Literature Review : Compare data with structurally analogous compounds (e.g., methyl 4-methoxy-2-sulfamoylbenzoate) to identify trends .

Applications in Drug Development

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Assays : Test inhibition of carbonic anhydrase or sulfotransferases using fluorogenic substrates .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .

- ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.